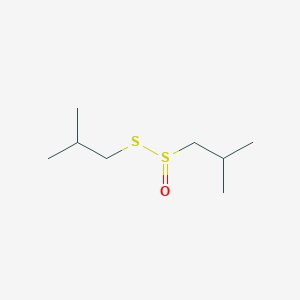

S-isobutyl 2-Methylpropane-1-sulfinothioate

Description

S-Isobutyl 2-methylpropane-1-sulfinothioate (CAS: Not explicitly provided; referred to as 2h in the literature) is a sulfur-containing organic compound characterized by a sulfinothioate functional group (R-S(O)-S-R'). This structure comprises a sulfinyl group (S=O) and a thioester linkage, distinguishing it from sulfonates or sulfates. The compound was synthesized via catalytic oxidation using hydrogen peroxide and a cyclic seleninate ester, achieving a moderate yield of 56% . Key spectroscopic and analytical data are summarized below:

Properties

Molecular Formula |

C8H18OS2 |

|---|---|

Molecular Weight |

194.4 g/mol |

IUPAC Name |

2-methyl-1-(2-methylpropylsulfinylsulfanyl)propane |

InChI |

InChI=1S/C8H18OS2/c1-7(2)5-10-11(9)6-8(3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

OMSCVCYVENVLIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CSS(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters and Outcomes:

| Parameter | Details |

|---|---|

| Oxidant | Hydrogen peroxide (H₂O₂) |

| Catalyst | Benzo-1,2-oxaselenolane Se-oxide (10 mol%) |

| Solvents | Acetonitrile, ethyl acetate/methanol mix, dichloromethane, chloroform |

| Temperature | Room temperature |

| Reaction time | 4 hours (varies with solvent) |

| Conversion | Up to >95% in optimized solvents |

| Yield of thiolsulfinates | Up to 64% isolated yield |

The use of a 95:5 mixture of dichloromethane and methanol with 10 mol% catalyst provided optimal yields and conversions. Lower catalyst loadings drastically reduced reaction rates.

Chiral Sulfinyl Transfer Reagents for Sulfinothioate Synthesis

For stereoselective synthesis of sulfinothioates, chiral sulfinyl transfer agents are employed. A prominent example is the use of benzooxathiazin-2-one derivatives containing active S–N and S–O bonds that allow selective bond cleavage under mild conditions to generate chiral sulfinothioates.

Process Highlights:

Preparation of Chiral Template (Benzooxathiazin-2-one) : Synthesized by treating a phenol-based sulfinate precursor with thionyl chloride and pyridine in tetrahydrofuran (THF) at low temperatures (−25 °C to 15 °C), yielding the chiral sulfinyl transfer reagent with high diastereoselectivity (>97:3 dr) and yields up to 94%.

Ring-Opening Reaction with tert-Butylmagnesium Chloride (t-BuMgCl) : The chiral template reacts with t-BuMgCl at around −15 °C in toluene to form a chiral sulfinate intermediate. Careful control of reagent equivalents (1.05 equiv) and reaction monitoring (in situ React-IR) prevent overreaction and side-product formation.

Cleavage with Lithium Bis(trimethylsilyl)amide (LHMDS) : The sulfinate intermediate is treated with LHMDS at −10 °C in THF to cleave the S–O bond, yielding the desired (S)-sulfinothioate with excellent enantiomeric ratio (>99:1 er) and yields around 85%.

Template Recovery : The phenol-based template can be recovered efficiently and reused, enhancing the process sustainability.

Detailed Reaction Conditions and Yields

Summary Table of Preparation Route

Chemical Reactions Analysis

Types of Reactions: S-isobutyl 2-Methylpropane-1-sulfinothioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form thiolsulfinates.

Reduction: It can be reduced under specific conditions to yield different sulfur-containing products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and cyclic seleninate ester catalysts are commonly used.

Reduction: Various reducing agents can be employed, depending on the desired product.

Substitution: Different nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

Thiolsulfinates: Formed during oxidation reactions.

Reduced Sulfur Compounds: Formed during reduction reactions.

Scientific Research Applications

Chemistry: S-isobutyl 2-Methylpropane-1-sulfinothioate is used in organic synthesis and as a reagent in various chemical reactions .

Biology and Medicine: The compound’s potential applications in biology and medicine are still under investigation. It may have uses in developing new pharmaceuticals and studying biological pathways involving sulfur compounds.

Industry: In industrial settings, this compound can be used in the synthesis of other chemicals and as an intermediate in various production processes .

Mechanism of Action

The mechanism by which S-isobutyl 2-Methylpropane-1-sulfinothioate exerts its effects involves its ability to undergo oxidation and reduction reactions. These reactions can alter the compound’s structure and reactivity, making it useful in various chemical processes .

Comparison with Similar Compounds

Table 1: Spectroscopic and Analytical Data for S-Isobutyl 2-Methylpropane-1-sulfinothioate

| Property | Data |

|---|---|

| IR (cm⁻¹) | 1390, 1085, 1057, 485 |

| ¹H-NMR (CDCl₃, δ ppm) | 3.10 (dd), 3.05 (dd), 2.97 (dd), 2.89 (dd), 2.26–2.20 (m), 1.07 (d), 1.01–1.00 (d) |

| ¹³C-NMR (CDCl₃, δ ppm) | 65.1, 41.6, 29.7, 24.9, 22.5, 21.6, 21.5 |

| HRMS (EI-TOF) | [M]⁺ calcd: 194.0799; found: 194.0798 |

Comparison with Similar Compounds

While structurally analogous sulfinothioates are sparsely documented in the provided evidence, a comparison can be drawn with sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8), a sulfonate salt with industrial relevance . Key differences are outlined below:

Table 2: Structural and Functional Comparison

Key Observations:

Reactivity: Sulfinothioates like 2h are more nucleophilic at the sulfur centers due to the sulfinyl group’s electron-withdrawing effect, whereas sulfonates exhibit ionic reactivity dominated by the sulfonate anion .

Synthetic Utility : 2h may serve as a chiral auxiliary or catalyst in asymmetric synthesis, whereas sodium 2-methylprop-2-ene-1-sulphonate is typically used in polymerization or detergents .

Spectroscopic Signatures : The IR spectrum of 2h shows distinct S=O stretching at 1085 cm⁻¹, absent in sulfonates, which display strong SO₃⁻ bands near 1200–1000 cm⁻¹ .

Research Findings and Limitations

- Catalytic Synthesis : The cyclic seleninate ester catalyst used for 2h ’s synthesis highlights the growing interest in selenium-based catalysts for sulfur transformations. However, the 56% yield suggests room for optimization .

Biological Activity

S-isobutyl 2-Methylpropane-1-sulfinothioate is a compound of interest due to its potential biological activities, particularly in the context of antioxidant properties and interactions with thiol-containing compounds. This article explores the biological activity of this sulfinothioate, presenting relevant data, case studies, and research findings.

This compound is a member of the sulfinothioate class, characterized by the presence of a sulfinyl group (R-SO-R') attached to a thioether. Its molecular formula is , and it is structurally related to other organosulfur compounds known for their biological activity.

The primary biological activity associated with this compound involves its role in redox reactions, particularly as an antioxidant. This compound can participate in the oxidation-reduction processes involving thiols, leading to the formation of thiolsulfinates. Thiolsulfinates have been shown to exhibit various biological properties, including:

- Antioxidant Activity : Thiolsulfinates can scavenge free radicals and reduce oxidative stress.

- Modulation of Enzymatic Activity : They may influence the activity of enzymes involved in redox homeostasis.

- Potential Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit tumor growth by modulating cellular signaling pathways.

Case Studies

-

Oxidation Reactions :

Research has demonstrated that this compound can be synthesized through the oxidation of disulfides using hydrogen peroxide in the presence of catalytic agents. This process yields thiolsulfinates as primary products, which are biologically relevant due to their antioxidant properties . -

Biological Assays :

In vitro studies have shown that thiolsulfinates derived from this compound exhibit significant antioxidant activity. These compounds effectively reduce lipid peroxidation and protect cellular components from oxidative damage . -

Enzyme Interaction Studies :

Investigations into the interaction between this compound and various enzymes have revealed that it may modulate the activity of glutathione peroxidase (GPx), a critical enzyme in protecting cells from oxidative stress. This modulation could enhance the enzyme's ability to detoxify harmful peroxides .

Data Tables

| Study | Method | Findings |

|---|---|---|

| Study 1 | Oxidation of disulfides | Successful synthesis of thiolsulfinates; antioxidant activity confirmed |

| Study 2 | In vitro assays | Significant reduction in lipid peroxidation; protective effect on cells |

| Study 3 | Enzyme interaction | Modulation of GPx activity; enhanced detoxification capacity |

Q & A

Q. What are the recommended synthetic pathways for S-isobutyl 2-methylpropane-1-sulfinothioate, and how can reaction conditions be optimized?

Methodological Answer:

- Start with nucleophilic substitution between 2-methylpropane-1-sulfinyl chloride and isobutyl thiol under inert atmosphere (e.g., N₂ or Ar) to minimize oxidation.

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) using a polar stationary phase (e.g., DB-5MS column) .

- Optimize temperature (typically 0–25°C) and stoichiometry (1:1.2 molar ratio of sulfinyl chloride to thiol) to suppress side reactions like disulfide formation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers validate the structural identity and purity of this compound?

Methodological Answer:

- Combine spectroscopic techniques:

- NMR : Verify sulfinothioate peaks (¹H: δ 1.2–1.4 ppm for isobutyl CH₃; ³¹P NMR if applicable).

- FTIR : Confirm S=O stretch near 1050–1100 cm⁻¹ and C-S bond at 600–700 cm⁻¹.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity of this compound in nucleophilic environments?

Methodological Answer:

- Conduct kinetic studies under controlled conditions (pH, solvent polarity, temperature) to isolate variables. For example:

- Compare reaction rates in aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH) using UV-Vis spectroscopy to track intermediate formation .

- Use isotopic labeling (e.g., ³⁴S) to trace sulfur migration pathways.

Q. How can researchers design experiments to probe the stereoelectronic effects of the sulfinothioate group in catalytic applications?

Methodological Answer:

- Synthesize derivatives with electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) on the sulfinothioate moiety.

- Measure catalytic efficiency in model reactions (e.g., asymmetric aldol condensation) using chiral HPLC to quantify enantiomeric excess (ee).

- Correlate electronic effects via Hammett plots and steric effects using X-ray crystallography or molecular docking simulations .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing discrepancies in yield optimization studies?

Methodological Answer:

- Apply response surface methodology (RSM) with central composite design to model interactions between variables (temperature, catalyst loading, solvent ratio).

- Use ANOVA to identify significant factors (p < 0.05) and generate 3D contour plots for visualization .

- Share raw datasets (e.g., via Supplementary Information) with metadata (e.g., equipment calibration logs) to enhance reproducibility .

Table 1: Key Characterization Data for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.